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molecular formula C7H9NO4S B8560559 4-(Methylamino)phenol sulfate

4-(Methylamino)phenol sulfate

Cat. No. B8560559
M. Wt: 203.22 g/mol
InChI Key: QMJDEXCUIQJLGO-UHFFFAOYSA-N
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Patent
US05521179

Procedure details

A mixture of 4-methylaminophenol sulfate (1.00 g) and potassium carbonate (0.88 g) in dry tetrahydrofuran (29 mL) was stirred for 45 minutes at room temperature before iodomethane (0.36 mL) was added. After the reaction was stirred for 18 h, TLC showed incomplete reaction. Dimethylformamide (5 mL) was added to make the reaction mixture homogeneous and stirring was continued. After a total of 42 h, the reaction was evaporated and the residue was suspended in ethyl acetate (75 mL). The suspension was washed (saturated sodium bicarbonate, brine), dried, evaporated and dried under vacuum to give the crude product as an oil. The oil was preadsorbed onto silica gel; and chromatography, eluting with hexane:ethyl acetate (2:1), gave 4-dimethylaminophenol as a white solid (0.26 g); TLC: Rf =0.35, hexane:ethyl acetate (2:1); MS: m/z=138(M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH3:13])=[CH:8][CH:7]=1)(O)(=O)=O.[C:14](=O)([O-])[O-].[K+].[K+].IC.CN(C)C=O>O1CCCC1>[CH3:14][N:12]([CH3:13])[C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)(O)OC1=CC=C(C=C1)NC
Name
Quantity
0.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
29 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.36 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After the reaction was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
After a total of 42 h, the reaction was evaporated
Duration
42 h
WASH
Type
WASH
Details
The suspension was washed (saturated sodium bicarbonate, brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product as an oil
WASH
Type
WASH
Details
and chromatography, eluting with hexane:ethyl acetate (2:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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